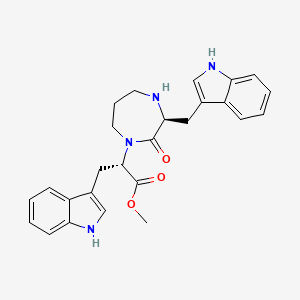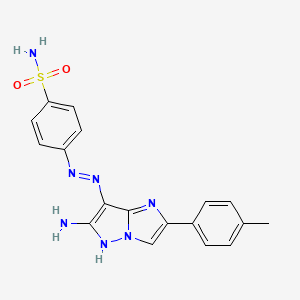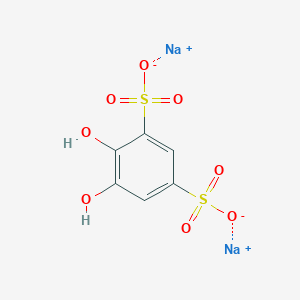
disodium;4,5-dihydroxybenzene-1,3-disulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium;4,5-dihydroxybenzene-1,3-disulfonate is a chemical compound known for its antioxidant properties. It is structurally similar to vitamin E and is often used as a superoxide anion scavenger.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Disodium;4,5-dihydroxybenzene-1,3-disulfonate can be synthesized through the sulfonation of catechol (1,2-dihydroxybenzene) with sulfuric acid, followed by neutralization with sodium hydroxide. The reaction typically involves heating catechol with sulfuric acid to introduce sulfonic acid groups at the 1,3-positions. The resulting product is then neutralized with sodium hydroxide to form the disodium salt .
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The process includes the controlled sulfonation of catechol, followed by purification and crystallization to obtain the final product. The compound is then dried and packaged for distribution .
Analyse Chemischer Reaktionen
Types of Reactions
Disodium;4,5-dihydroxybenzene-1,3-disulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: It can undergo electrophilic substitution reactions due to the presence of hydroxyl and sulfonate groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine and chlorine can be used under acidic conditions.
Major Products Formed
Oxidation: Quinones and semiquinones.
Reduction: Hydroquinones.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Disodium;4,5-dihydroxybenzene-1,3-disulfonate has a wide range of applications in scientific research:
Chemistry: Used as a colorimetric reagent for detecting metals such as iron, manganese, titanium, and molybdenum.
Biology: Acts as a superoxide anion scavenger to study reactive oxygen species (ROS) in biological systems.
Medicine: Investigated for its potential antioxidant properties and its role in reducing oxidative stress.
Industry: Used as a complexing agent in various industrial processes
Wirkmechanismus
The compound exerts its effects primarily through its antioxidant properties. It scavenges superoxide anions by donating electrons, thereby neutralizing reactive oxygen species. This process involves the formation of semiquinone radicals, which are further stabilized by the sulfonate groups. The molecular targets include various ROS, and the pathways involved are related to oxidative stress reduction .
Vergleich Mit ähnlichen Verbindungen
Disodium;4,5-dihydroxybenzene-1,3-disulfonate is unique due to its dual hydroxyl and sulfonate groups, which enhance its solubility and reactivity. Similar compounds include:
1,2-Dihydroxybenzene-3,5-disulfonic acid disodium salt: Similar structure but different sulfonation pattern.
4,5-Dihydroxybenzene-1,3-disulfonic acid: The free acid form of the compound.
Catechol-3,5-disulfonic acid: Another sulfonated derivative of catechol
Eigenschaften
Molekularformel |
C6H4Na2O8S2 |
|---|---|
Molekulargewicht |
314.2 g/mol |
IUPAC-Name |
disodium;4,5-dihydroxybenzene-1,3-disulfonate |
InChI |
InChI=1S/C6H6O8S2.2Na/c7-4-1-3(15(9,10)11)2-5(6(4)8)16(12,13)14;;/h1-2,7-8H,(H,9,10,11)(H,12,13,14);;/q;2*+1/p-2 |
InChI-Schlüssel |
ISWQCIVKKSOKNN-UHFFFAOYSA-L |
Kanonische SMILES |
C1=C(C=C(C(=C1O)O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



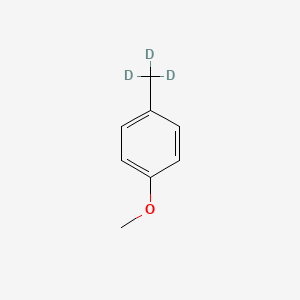
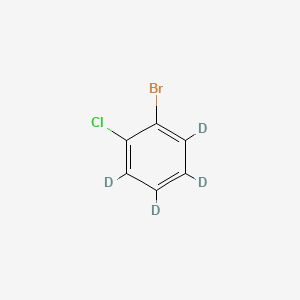
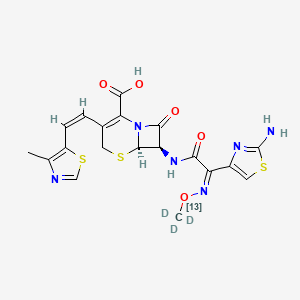
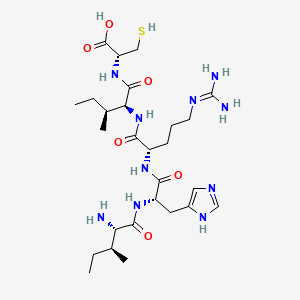
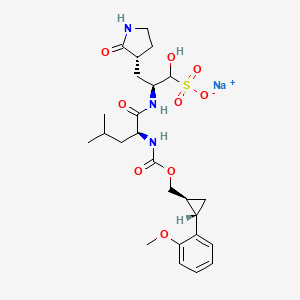



![(3aR,6aS)-2-(oxan-4-ylmethyl)-N-[6-(2,3,5-trifluorophenyl)pyridazin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-amine](/img/structure/B12395977.png)

